molecular formula C19H19N3O B10808377 1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B10808377
M. Wt: 305.4 g/mol
InChI Key: ARWYDVKULLBWHZ-UHFFFAOYSA-N
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Description

1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a benzyl group and a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzoimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzoimidazole is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.

    Formation of the pyrrolidinone ring: This involves the cyclization of an appropriate amino acid derivative, such as N-benzyl glycine, under basic conditions.

    Coupling: Finally, the benzoimidazole and pyrrolidinone intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoimidazole moiety or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzoimidazole or pyrrolidinone rings.

    Reduction: Reduced forms of the benzoimidazole or pyrrolidinone rings.

    Substitution: Substituted benzoimidazole or benzyl derivatives.

Scientific Research Applications

1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The pyrrolidinone ring provides additional binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Lacks the methyl group on the benzoimidazole moiety.

    1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperidin-2-one: Contains a piperidinone ring instead of a pyrrolidinone ring.

    1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)butan-2-one: Contains a butanone moiety instead of a pyrrolidinone ring.

Uniqueness

1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties. The presence of both the benzoimidazole and pyrrolidinone rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-benzyl-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-21-17-10-6-5-9-16(17)20-19(21)15-11-18(23)22(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWYDVKULLBWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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